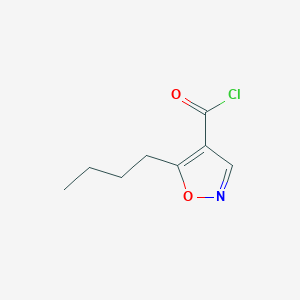
5-Butylisoxazole-4-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Butylisoxazole-4-carbonyl chloride is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butylisoxazole-4-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction is often catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-Butylisoxazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: Reacts with aliphatic, aromatic, and heterocyclic amines to form isoxazole-based amides.
Oxidation and Reduction: Can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of amines and may require catalysts or specific solvents to facilitate the reaction.
Oxidation and Reduction: Conditions for these reactions depend on the desired outcome and may involve common oxidizing or reducing agents.
Major Products Formed
Isoxazole-based Amides: Formed through substitution reactions with various amines.
Other Derivatives: Depending on the specific reactions and conditions, various other derivatives can be synthesized.
科学的研究の応用
5-Butylisoxazole-4-carbonyl chloride has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 5-Butylisoxazole-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. For example, isoxazole-based amides synthesized from this compound have been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, which plays a role in inflammation . Molecular docking studies have provided insights into the binding modes and interactions of these compounds with their targets .
類似化合物との比較
Similar Compounds
Uniqueness
5-Butylisoxazole-4-carbonyl chloride is unique due to its specific substituent (butyl group) on the isoxazole ring, which can influence its chemical reactivity and biological activity. This differentiates it from other similar compounds and may provide distinct advantages in certain applications.
特性
CAS番号 |
75706-00-2 |
|---|---|
分子式 |
C8H10ClNO2 |
分子量 |
187.62 g/mol |
IUPAC名 |
5-butyl-1,2-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C8H10ClNO2/c1-2-3-4-7-6(8(9)11)5-10-12-7/h5H,2-4H2,1H3 |
InChIキー |
MFWVUXQQNCGGPX-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(C=NO1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


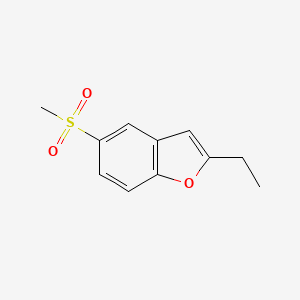
![3-(3-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12893089.png)
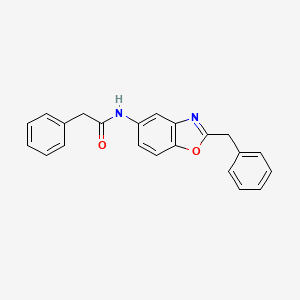

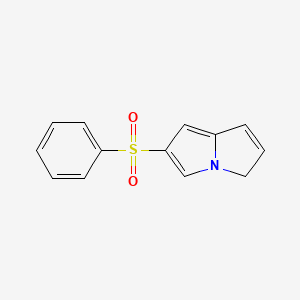
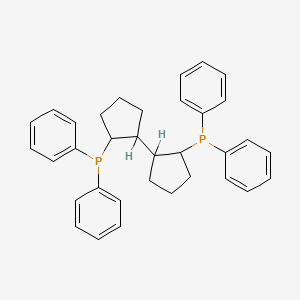
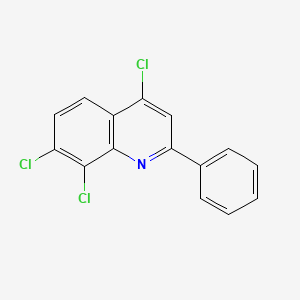
![Methyl 2-[(1H-pyrrole-2-carbonyl)amino]benzoate](/img/structure/B12893117.png)
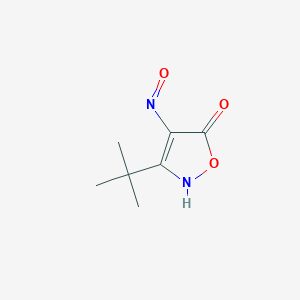


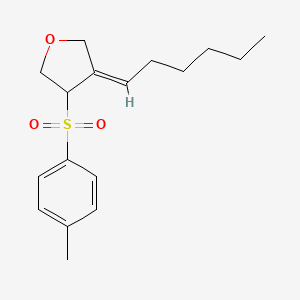
![Isoquinoline, 1-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B12893154.png)
![6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B12893161.png)
